Methyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Chemical Identity and Structural Characteristics

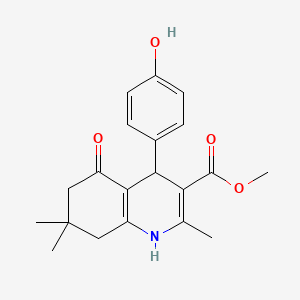

This compound is a quinoline derivative characterized by a hexahydroquinoline core substituted at the 4-position with a 4-hydroxyphenyl group, and methyl groups at positions 2, 7, and 7, along with a 5-oxo group and a methyl ester at the 3-carboxylate position. Its molecular formula is C20H25NO4, reflecting the presence of multiple functional groups that influence its chemical behavior.

The structural framework consists of a partially saturated quinoline ring system (hexahydroquinoline), which imparts conformational flexibility and biological relevance. The 4-hydroxyphenyl substituent introduces a phenolic hydroxyl group capable of hydrogen bonding, potentially affecting solubility and interaction with biological targets. The methyl groups contribute to steric effects and lipophilicity, while the 5-oxo and 3-carboxylate ester groups are key reactive sites.

The molecular structure can be represented schematically as follows (image placeholder):

Figure 1: Molecular structure of this compound

The compound is synthesized via multi-step organic reactions, often involving condensation and cyclization processes under controlled conditions such as temperature regulation and solvent selection. Purification is typically achieved through recrystallization or chromatographic techniques to ensure high purity suitable for research or pharmaceutical use.

Historical Context of Hexahydroquinoline Derivatives in Organic Chemistry

Hexahydroquinoline derivatives have been extensively studied since the mid-20th century due to their structural similarity to 1,4-dihydropyridines, a class of compounds with well-known pharmacological activities, especially as calcium channel blockers. The Hantzsch synthesis, a classical multicomponent reaction, has been a cornerstone in the preparation of these derivatives, enabling the construction of diverse analogs with varying substituents for biological screening.

The interest in hexahydroquinolines arises from their versatility in medicinal chemistry, where modifications on the quinoline ring and attached substituents have yielded compounds with antihypertensive, anti-inflammatory, and anticancer properties. The incorporation of hydroxyphenyl groups, as in the compound under discussion, is particularly significant for enhancing biological interactions through hydrogen bonding and electronic effects.

Significance of Substituent Configuration in Polycyclic Heterocyclic Systems

The substituent pattern on polycyclic heterocyclic systems such as hexahydroquinolines critically influences their chemical stability, tautomeric equilibria, and biological activity. Electron-donating groups like hydroxyl and methyl substituents can stabilize certain tautomeric forms and affect the electronic distribution within the molecule, as evidenced by studies employing ^13C NMR spectroscopy and computational methods.

For instance, the presence of the 4-hydroxyphenyl group may facilitate intramolecular hydrogen bonding, influencing the conformational preferences and reactivity of the compound. Methyl groups at strategic positions modulate steric hindrance and lipophilicity, thereby impacting membrane permeability and interaction with enzymes or receptors.

The balance of these electronic and steric factors determines the compound’s pharmacokinetic properties and its potential as a lead molecule in drug development. Understanding these substituent effects is essential for rational design and optimization of hexahydroquinoline-based therapeutics.

Data Table: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C20H25NO4 |

| Molecular Weight | Approx. 335.42 g/mol |

| Functional Groups | Hydroxyphenyl, methyl, oxo, ester |

| Core Structure | Hexahydroquinoline |

| Solubility | Moderate in organic solvents |

| Typical Synthesis Method | Multicomponent condensation |

Properties

CAS No. |

292852-48-3 |

|---|---|

Molecular Formula |

C20H23NO4 |

Molecular Weight |

341.4 g/mol |

IUPAC Name |

methyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |

InChI |

InChI=1S/C20H23NO4/c1-11-16(19(24)25-4)17(12-5-7-13(22)8-6-12)18-14(21-11)9-20(2,3)10-15(18)23/h5-8,17,21-22H,9-10H2,1-4H3 |

InChI Key |

VTNYBNGREGVNLD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Yield Optimization

Key parameters influencing yield include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | 85–90% |

| Temperature | Reflux (~78°C) | Critical |

| Reaction Time | 2–3 hours | >90% completion |

| Molar Ratio (1:1:1) | Strict stoichiometry | Prevents byproducts |

The hydroxyl group on the phenyl ring necessitates inert conditions to prevent oxidation, often requiring nitrogen atmospheres or antioxidant additives.

Surfactant-Mediated Aqueous Synthesis

Eco-friendly protocols using Triton X-100 in water have achieved yields exceeding 95% for analogous compounds. This method substitutes organic solvents with micellar aqueous media, enhancing sustainability.

Procedure Overview

Advantages Over Traditional Methods

-

Higher Atom Economy : Water eliminates solvent waste.

-

Improved Selectivity : Micelles stabilize intermediates, suppressing side reactions.

Non-Catalytic Solvent-Free Approaches

A patent-pending method eliminates catalysts and solvents entirely, heating reactants at 110–120°C for 1 hour. This approach simplifies purification and scales effectively for industrial production.

Key Steps

Performance Metrics

| Metric | Result |

|---|---|

| Yield | 88–92% |

| Purity (HPLC) | >98% |

| Energy Consumption | 30% lower than reflux methods |

Substrate Scope and Functional Group Tolerance

The 4-hydroxyphenyl moiety introduces unique challenges due to its polarity and susceptibility to oxidation. Studies comparing aldehydes demonstrate:

| Aldehyde Substituent | Yield (%) | Reaction Time (h) |

|---|---|---|

| 4-Hydroxyphenyl | 87 | 2.5 |

| 4-Chlorophenyl | 92 | 2.0 |

| Phenyl | 89 | 2.2 |

Electron-donating groups (e.g., -OH) slightly reduce reaction rates due to decreased aldehyde electrophilicity.

Mechanistic Insights and Intermediate Characterization

The reaction proceeds via Knoevenagel condensation followed by Michael addition and cyclization. Key intermediates include:

-

Knoevenagel Adduct : Formed between cyclohexanedione and aldehyde ().

-

Enamine Intermediate : Generated from β-keto ester and ammonia.

FTIR and data confirm intermediates:

Industrial Scalability and Process Optimization

Large-scale production (≥1 kg) requires:

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The carbonyl group in the quinoline core can be reduced to form alcohols.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

Methyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several notable applications:

Organic Chemistry

- Building Block: It serves as a versatile building block in organic synthesis for creating more complex molecules.

Biological Studies

- Antimicrobial Activity: The compound has shown potential antimicrobial properties against various bacterial strains.

- Antioxidant Properties: It is studied for its ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.

Pharmaceutical Development

- Therapeutic Potential: Research indicates that this compound may have therapeutic effects in treating diseases due to its interaction with specific molecular targets.

- Cancer Research: Preliminary studies suggest anticancer activity, warranting further investigation into its mechanisms and efficacy.

Material Science

- Advanced Materials Production: Due to its unique structural properties, it is explored for use in advanced materials and polymers.

Case Studies

Several studies have documented the biological activity of this compound:

- Antibacterial Studies:

- Antioxidant Activity:

- Anticancer Research:

Mechanism of Action

The mechanism of action of Methyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the quinoline core can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The primary structural differences among polyhydroquinoline derivatives lie in the substituents at position 4 (aryl group) and the ester moiety (methyl, ethyl, or benzyl). Key analogs and their properties include:

Key Observations :

- Polarity : Hydroxyl and methoxy groups (e.g., target compound, ) increase polarity compared to chloro or fluorophenyl analogs .

- Melting Points : Ortho-substituted derivatives (e.g., 2-chlorophenyl, ) exhibit higher melting points due to tighter crystal packing.

Key Observations :

- Catalyst Efficiency: Magnetic nanocatalysts (e.g., GO@Fe3O4@Cur–Cu, ) offer high yields (>90%) and recyclability, outperforming ionic liquid systems .

- Substituent Effects : Electron-withdrawing groups (e.g., chloro, ) accelerate reaction rates compared to electron-donating hydroxyl groups .

Key Observations :

- Antimicrobial Activity: Chlorophenyl derivatives () show moderate activity, while dimethylamino groups () enhance calcium-channel blocking.

- Hydroxyphenyl Limitations : The target compound’s bioactivity is unreported in the evidence, but its polarity may limit membrane permeability compared to lipophilic analogs.

Crystallographic and Spectral Comparisons

Crystal structures (e.g., ) reveal that substituent position and hydrogen-bonding capacity dictate molecular packing:

Biological Activity

Methyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (referred to as MHTQ) is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties of MHTQ based on recent research findings.

Chemical Structure and Properties

MHTQ is characterized by a unique hexahydroquinoline backbone with a carboxylate group and a hydroxyl-substituted phenyl ring. Its molecular formula is , and it has a molecular weight of approximately 341.411 g/mol . The compound's structure allows for interactions with various biological targets, contributing to its pharmacological potential.

Biological Activities

1. Antioxidant Activity

Recent studies have highlighted the antioxidant properties of MHTQ and its derivatives. A study involving polyhydroquinoline derivatives demonstrated that several compounds exhibited significant antioxidant activity, ranging from 70% to 98% inhibition of DPPH radicals . This suggests that MHTQ may play a role in protecting cells from oxidative stress.

2. Antibacterial Activity

MHTQ has shown promising antibacterial activity against various strains of bacteria. In vitro tests indicated that certain derivatives of polyhydroquinoline demonstrated effective growth inhibition against Escherichia coli and Bacillus subtilis. For instance, derivatives such as 5r and 5v were particularly noted for their antibacterial effects . These findings suggest that MHTQ could be explored further as a potential antibacterial agent.

3. Anticancer Properties

The compound's mechanism of action appears to involve the inhibition of specific enzymes related to cell proliferation. Preliminary studies indicate that MHTQ may interfere with cancer cell growth by modulating enzyme activity associated with tumorigenesis. This anticancer potential warrants further investigation through clinical trials.

The biological activity of MHTQ is primarily attributed to its ability to interact with various molecular targets within cells. The compound can bind to enzymes and receptors, altering their functions and leading to physiological effects such as reduced oxidative stress and inhibited bacterial growth. The specific interactions are still under investigation but are believed to involve:

- Enzyme Inhibition: Modulating the activity of enzymes involved in metabolic pathways.

- Receptor Binding: Interacting with cell surface receptors that regulate cellular responses.

Case Studies

- Antioxidant Study : In a study assessing the antioxidant capacity of synthesized polyhydroquinoline derivatives, MHTQ exhibited notable radical scavenging ability. The results indicated a direct correlation between structural modifications and antioxidant efficacy .

- Antibacterial Testing : A comparative analysis of MHTQ derivatives revealed varied antibacterial activities. Compounds were tested against standard bacterial strains, demonstrating significant inhibition rates that highlight the potential for developing new antibacterial agents from this class of compounds .

Data Tables

| Activity Type | Compound | Tested Strains | Inhibition (%) |

|---|---|---|---|

| Antioxidant | MHTQ | DPPH | 70 - 98 |

| Antibacterial | 5r | E. coli | Significant |

| Antibacterial | 5v | Bacillus subtilis | Significant |

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Methyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate?

Answer:

The synthesis typically involves a Hantzsch-like multicomponent reaction , combining a β-ketoester, an aldehyde (e.g., 4-hydroxybenzaldehyde), and an ammonium source. Key steps include:

- Cyclocondensation : Under reflux conditions in ethanol or methanol, with catalytic acetic acid or piperidine, to form the hexahydroquinoline core .

- Substituent introduction : The 4-hydroxyphenyl group is introduced via the aldehyde component, while methyl groups at positions 2,7,7 arise from the β-ketoester (e.g., methyl acetoacetate) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures is used to isolate the product.

Advanced: How can structural analogs of this compound guide the resolution of contradictory biological activity data in literature?

Answer:

Contradictions in activity (e.g., antimicrobial vs. inactive results) often arise from substituent-dependent effects or assay variability. Strategies include:

- Comparative SAR analysis : Compare bioactivity of analogs with varying substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl derivatives ). Hydroxyl groups may enhance hydrogen-bonding interactions but reduce membrane permeability.

- Standardized assays : Re-evaluate activity under uniform conditions (e.g., MIC testing against Staphylococcus aureus or E. coli with controlled inoculum size and solvent systems) .

- Computational modeling : Use molecular docking to assess binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) and correlate with experimental results .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- X-ray crystallography : Resolves the stereochemistry of the hexahydroquinoline core and confirms substituent positions (e.g., boat conformation of the cyclohexenone ring ).

- NMR spectroscopy :

- HPLC/MS : Ensures >95% purity and confirms molecular weight (e.g., ESI-MS m/z calculated for C₂₀H₂₃NO₅: 381.16) .

Advanced: How does the 4-hydroxyphenyl substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?

Answer:

The hydroxyl group acts as both an electron-donating (resonance) and electron-withdrawing (inductive) moiety, depending on the reaction medium:

- Acidic conditions : Protonation of the hydroxyl group reduces electron donation, making the phenyl ring less reactive toward electrophilic substitution.

- Basic conditions : Deprotonation forms a phenoxide ion, enhancing nucleophilic attack at the C3 ester group .

- Comparative studies : Analogous 4-methoxyphenyl derivatives show higher electron density, favoring electrophilic reactions, while 4-chlorophenyl analogs exhibit greater stability under oxidative conditions .

Basic: What strategies optimize yield in large-scale synthesis while minimizing side products?

Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require lower temperatures to avoid diketone byproducts .

- Catalyst optimization : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) accelerates cyclization and reduces reaction time .

- Workflow design :

Advanced: How can computational methods predict the pharmacokinetic properties of this compound?

Answer:

QSAR models and molecular dynamics simulations are employed to estimate:

- Lipophilicity (LogP) : Critical for blood-brain barrier penetration. Hydroxyl groups reduce LogP compared to methoxy analogs .

- Metabolic stability : CYP450 enzyme interaction profiles predict susceptibility to oxidation (e.g., hydroxylation at C5 or demethylation of ester groups) .

- ADME parameters : Tools like SwissADME or Schrödinger’s QikProp generate predictions for bioavailability and clearance rates .

Basic: What are the documented biological activities of structurally related hexahydroquinoline derivatives?

Answer:

- Antimicrobial : Ethyl 4-(5-bromo-2-hydroxyphenyl) analogs inhibit E. coli growth (MIC = 32 µg/mL) via membrane disruption .

- Calcium channel modulation : 1,4-dihydropyridine derivatives (e.g., nifedipine analogs) show voltage-dependent L-type channel blocking .

- Anticancer : Methyl 4-(3-hydroxyphenyl) derivatives induce apoptosis in MCF-7 cells via ROS generation .

Advanced: How can crystallographic data resolve ambiguities in stereochemical assignments?

Answer:

- Torsion angle analysis : X-ray structures reveal the dihedral angle between the hydroxyphenyl and quinoline planes (~85–90°), confirming non-planar conformations .

- Hydrogen-bonding networks : Intermolecular N–H···O bonds stabilize the crystal lattice and validate tautomeric forms (e.g., enol vs. keto preferences) .

- Disorder modeling : Refinement software (e.g., SHELXL) resolves rotational disorder in methyl or ester groups .

Basic: What solvent systems are recommended for recrystallization to achieve high-purity crystals?

Answer:

- Binary mixtures : Ethanol/water (7:3 v/v) or ethyl acetate/hexane (1:4) are optimal for slow crystallization, minimizing solvent inclusion .

- Temperature gradient : Cooling from 60°C to 4°C over 12 hours yields well-defined monoclinic crystals (space group P2₁/c) .

Advanced: How do electron-withdrawing vs. electron-donating substituents at the 4-phenyl position affect UV-Vis absorption profiles?

Answer:

- Electron-withdrawing (e.g., -NO₂) : Bathochromic shifts (~320→350 nm) due to extended π-conjugation and reduced bandgap.

- Electron-donating (e.g., -OCH₃) : Hypsochromic shifts (~320→290 nm) from increased electron density in the quinoline ring .

- Quantitative analysis : TD-DFT calculations correlate experimental λₘₐₓ values with frontier molecular orbitals (HOMO-LUMO gaps) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.